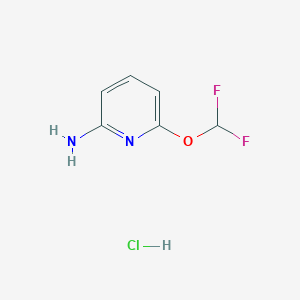

6-(Difluoromethoxy)pyridin-2-amine hydrochloride

Description

Properties

Molecular Formula |

C6H7ClF2N2O |

|---|---|

Molecular Weight |

196.58 g/mol |

IUPAC Name |

6-(difluoromethoxy)pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-3-1-2-4(9)10-5;/h1-3,6H,(H2,9,10);1H |

InChI Key |

XHUOCUMZXABCML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Hydrazine Substitution :

-

Starting material: 3-substituted-2,5,6-trifluoropyridine (substituent = difluoromethoxy at 6-position).

-

Reaction with hydrazine monohydrate (3–15 equivalents) in a C1–4 alcohol (e.g., methanol) at 50–150°C for 2–10 hours yields 2-hydrazino-3-substituted-5,6-difluoropyridine.

-

-

Catalytic Reduction :

-

The hydrazino intermediate is reduced using hydrogen gas and Raney nickel (2–15 wt%) in a C1–4 alcohol at 10–35°C for 10–30 hours, producing the 2-amino derivative.

-

Optimization Insights

-

Solvent Choice : Methanol or ethanol enhances reaction efficiency due to polar protic properties.

-

Catalyst Loading : Raney nickel at 5–12 wt% balances cost and activity.

-

Purity : The patent reports high-purity outputs (>95%) without requiring chromatographic purification.

Nitro Group Reduction Approaches

Analogous to methods for 6-(difluoromethoxy)pyridin-3-amine, nitro reduction provides an alternative pathway for the 2-amine isomer.

Protocol

-

Nitro Intermediate Synthesis :

-

Start with 2-nitro-6-(difluoromethoxy)pyridine, synthesized via SNAr of 2-nitro-6-fluoropyridine with difluoromethoxide (generated from ClCF2H and base).

-

-

Catalytic Hydrogenation :

-

Hydrochloride Formation :

-

Treat the free amine with HCl in ethanol, followed by crystallization.

-

Critical Parameters

-

Nucleophilic Substitution : Requires anhydrous DMF and elevated temperatures (80–100°C) for 12–24 hours.

-

Reduction Efficiency : Pd/C outperforms iron/HCl systems, which may require prolonged heating (20 hours at 80°C).

Direct Amination Strategies

Direct amination of halogenated precursors offers a streamlined route, though regioselectivity challenges persist.

SNAr with Ammonia

-

Substrate Preparation :

-

2-Chloro-6-(difluoromethoxy)pyridine serves as the starting material.

-

-

Amination :

-

React with aqueous ammonia under copper catalysis (150°C, 12 hours), yielding the 2-amine derivative.

-

Limitations

-

Side Reactions : Competing hydrolysis or over-amination may occur without precise temperature control.

-

Yield : Typically 60–70%, necessitating purification via recrystallization.

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, scalability, and practicality:

Challenges and Innovations

Amino Group Stability

-

Protection Strategies : Acetylation or Boc protection prevents oxidation during difluoromethoxy installation, though deprotection adds steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound is prone to nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-(Difluoromethoxy)pyridin-2-amine hydrochloride is being explored as a potential lead compound in drug discovery. Its structural features suggest possible interactions with biological targets, making it a candidate for therapeutic applications. Interaction studies often utilize techniques such as:

- Binding affinity assays : To evaluate how well the compound binds to specific receptors or enzymes.

- In vitro bioassays : To assess biological activity against various cell lines.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Agrochemicals

In agrochemical research, derivatives of pyridine compounds, including this compound, have been investigated for their insecticidal properties. For instance, analogs of this compound have shown promise in enhancing the efficacy of neonicotinoid insecticides like Imidacloprid and Thiacloprid. Research indicates that these analogs exhibit varying degrees of biological activity against pests such as Myzus persicae (green peach aphid) and other agricultural pests.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Difluoromethoxy)pyridin-2-amine | Difluoromethoxy group at C6, amino group at C2 | Potential lead in medicinal chemistry |

| Imidacloprid | Chloropyridine derivative | Effective insecticide |

| Thiacloprid | Thiazole-containing pyridine | Insecticidal activity |

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Antifungal Activity : Some derivatives have shown antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests demonstrated varying levels of inhibition, suggesting a pathway for developing new antifungal agents.

- Insecticidal Efficacy : A study evaluated the insecticidal activity of difluoromethoxylated compounds against agricultural pests. Results indicated that certain derivatives were significantly more effective than traditional insecticides at lower concentrations.

- Cancer Research : Preliminary investigations into the anticancer properties of related compounds revealed moderate activity against various cancer cell lines, emphasizing the need for further exploration in this domain.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyridine Core

Table 1: Substituent Effects on Pyridin-2-amine Derivatives

Key Observations :

Pharmacological Relevance

Pexidartinib Hydrochloride ():

- Structure : Contains a pyridin-2-amine core with complex substituents, including trifluoromethyl and chloropyrrolopyridine groups.

- Comparison : The target compound’s simpler structure (single difluoromethoxy group) may serve as a precursor for similar drugs, balancing metabolic stability and synthetic accessibility .

Table 2: Industrial Availability and Pricing

Key Observations :

- Higher purity (99%) in the target compound ensures reliability for pharmaceutical R&D, though cost is elevated compared to 95% grades .

Biological Activity

6-(Difluoromethoxy)pyridin-2-amine hydrochloride is a pyridine derivative characterized by the presence of a difluoromethoxy group at the 6-position and an amino group at the 2-position. This compound has gained attention in medicinal chemistry and agrochemicals due to its unique electronic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 144.12 g/mol. The difluoromethoxy group enhances the compound's electrophilicity, making it reactive in various chemical environments. Its structure allows for nucleophilic substitutions, particularly involving the amino group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a significant role in regulating gene expression and cellular processes.

Interaction Studies

Several studies have employed techniques such as molecular docking and binding affinity assays to evaluate the interaction of this compound with various biological targets:

- Histone Deacetylases (HDACs) : Inhibitors like this compound can modulate HDAC activity, affecting cancer cell proliferation. For example, fluorinated derivatives have shown increased potency against specific HDAC isoforms compared to non-fluorinated counterparts .

- Binding Affinity : The compound's binding affinity to HDACs has been quantitatively assessed, revealing IC values in the low micromolar range, indicating significant inhibitory potential .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported to inhibit cell growth in prostate cancer cells effectively .

- Agrochemical Applications : The compound's structural similarities to known agrochemicals have prompted investigations into its efficacy against pests. It has been noted that derivatives of this compound exhibit varying levels of activity against common agricultural pests like Myzus persicae (green peach aphid), with some derivatives being significantly more potent than established pesticides .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 5-Bromo-4-(difluoromethoxy)pyridin-2-amine | 0.85 | Contains a bromine substituent enhancing reactivity |

| 4-Bromo-2-(difluoromethoxy)pyridine | 0.78 | Different substitution pattern affecting properties |

| 3-Bromo-6-(difluoromethyl)pyridin-2-amine | 0.77 | Variation in bromine position influencing activity |

| 2-Amino-6-(trifluoromethyl)pyridine | 0.96 | Trifluoromethyl group increases lipophilicity |

This table illustrates how the specific substitution pattern on the pyridine ring contributes to distinct chemical reactivity and biological activity.

Q & A

Q. Methodological steps :

- Chloride verification : Add silver nitrate to an aqueous solution; a white precipitate confirms HCl counterion .

- Purity assays :

- Spectroscopic analysis :

Advanced: How can conflicting NMR data for this compound be resolved, particularly in distinguishing regioisomers?

Q. Approach :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, pyridine C2-amine protons show distinct coupling with adjacent carbons.

- Computational modeling : Compare experimental ¹⁹F shifts with density functional theory (DFT)-predicted values for regioisomers .

- Comparative analysis : Use analogs like 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (DTXSID60614369) to benchmark spectral patterns .

Advanced: What strategies mitigate impurities during large-scale synthesis of this compound?

Q. Key strategies :

- Reaction monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry.

- By-product identification : LC-MS can detect common impurities, such as des-fluoro or over-alkylated derivatives (e.g., 5-Bromo-3-(difluoromethoxy)pyridin-2-amine analogs) .

- Crystallization optimization : Control cooling rates and solvent ratios (e.g., ethanol/water) to favor pure hydrochloride salt precipitation .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Q. Methodology :

- LC-UV/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Detect at λ = 260 nm (pyridine absorbance) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOQ (≤10 ng/mL), and precision (RSD < 5%) .

Advanced: How does the difluoromethoxy group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Q. Mechanistic insights :

- Metabolic stability : Fluorine atoms reduce oxidative metabolism by CYP450 enzymes, extending half-life (t₁/₂).

- Lipophilicity : LogP increases by ~0.5 units vs. methoxy analogs, enhancing membrane permeability (see [2-(Difluoromethoxy)phenyl]methanamine studies) .

- In vivo imaging : ¹⁸F-labeled analogs enable PET tracking, leveraging fluorine’s favorable nuclear properties .

Basic: What safety and handling protocols are recommended for this compound?

Q. Guidelines :

- PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact.

- Storage : Keep at 2–8°C in airtight containers; hydrochloride salts are hygroscopic .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid HF release .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?

Q. Experimental design :

- Scaffold modification : Synthesize derivatives with varying substituents (e.g., 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride) to probe binding pocket interactions .

- Assay conditions : Use TR-FRET-based kinase assays (e.g., EGFR, VEGFR2) with ATP concentrations near Km.

- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .

Basic: What are the stability-indicating methods for this compound under accelerated degradation conditions?

Q. Protocols :

- Forced degradation : Expose to 40°C/75% RH (14 days) or 0.1N HCl/NaOH (24 hrs).

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed difluoromethoxy to hydroxyl) using a gradient elution .

- Mass balance : Ensure total degradation products + intact compound = 98–102% .

Advanced: How can computational chemistry predict the interaction of this compound with biological targets?

Q. Methodology :

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model binding to adenosine receptors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability under physiological conditions.

- Free energy calculations : Apply MM-PBSA to rank derivative affinities vs. experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.